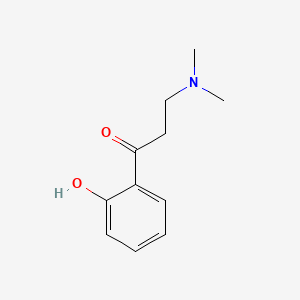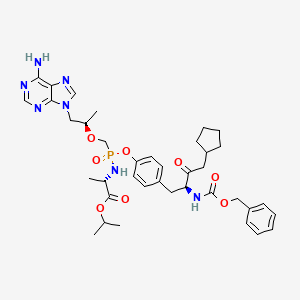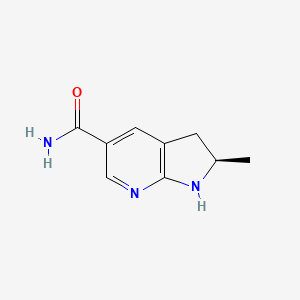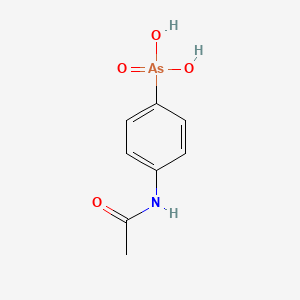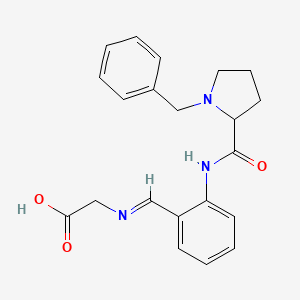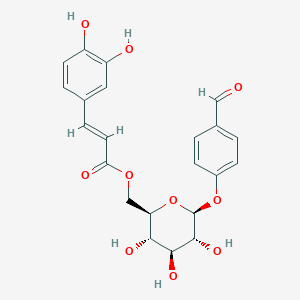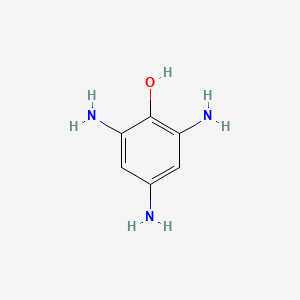
2,4,6-Triaminophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Triaminophenol is an organic compound with the molecular formula C6H9N3O It is characterized by the presence of three amino groups (-NH2) attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions: 2,4,6-Triaminophenol can be synthesized through several methods. One common approach involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by reduction to yield this compound. The reduction step typically employs reagents such as iron powder and hydrochloric acid under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety .
化学反応の分析
Types of Reactions: 2,4,6-Triaminophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: It can be further reduced to form different amine derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Iron powder and hydrochloric acid are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinonoid compounds.
Reduction: Various amine derivatives.
Substitution: Halogenated phenols.
科学的研究の応用
2,4,6-Triaminophenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-cancer properties.
Industry: It is utilized in the production of polymers and resins
作用機序
The mechanism of action of 2,4,6-triaminophenol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. In medicinal chemistry, it is believed to interfere with cellular processes by binding to specific enzymes or receptors, thereby modulating their activity .
類似化合物との比較
2,4,6-Tribromophenol: Similar in structure but with bromine atoms instead of amino groups.
2,4,6-Trinitrophenol: Precursor in the synthesis of 2,4,6-triaminophenol.
2,4,6-Triiodophenol: Another halogenated phenol with different chemical properties
Uniqueness: this compound is unique due to its three amino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in medicinal research .
特性
CAS番号 |
609-24-5 |
|---|---|
分子式 |
C6H9N3O |
分子量 |
139.16 g/mol |
IUPAC名 |
2,4,6-triaminophenol |
InChI |
InChI=1S/C6H9N3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,7-9H2 |
InChIキー |
SUYLOMATYCPVFT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1N)O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)
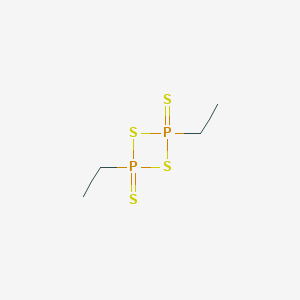
![(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B14753721.png)
![(2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B14753746.png)
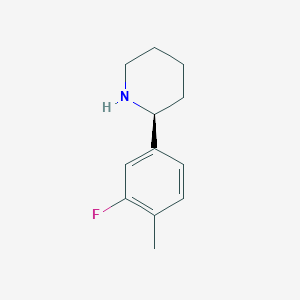
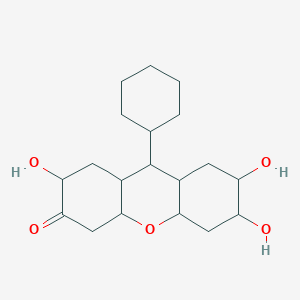

![1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14753761.png)
